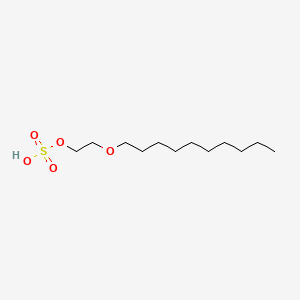
4-(4-Cyanophenoxy)-2-methylphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Cyanophenoxy)-2-methylphenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyanophenoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenoxy)-2-methylphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-cyanophenol.
Reaction with Boronic Acid: The phenol derivatives are reacted with boronic acid under palladium-catalyzed Suzuki-Miyaura cross-coupling conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to streamline the isolation and purification of the final product.
化学反应分析
Types of Reactions
4-(4-Cyanophenoxy)-2-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The cyanophenoxy group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst such as aluminum chloride are used.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Amines and alcohols.
Substitution: Halogenated phenyl derivatives and alkylated phenyl derivatives.
科学研究应用
4-(4-Cyanophenoxy)-2-methylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy and as an anti-inflammatory agent.
作用机制
The mechanism of action of 4-(4-Cyanophenoxy)-2-methylphenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .
相似化合物的比较
Similar Compounds
4-Cyanophenylboronic acid: Similar structure but lacks the methyl group and cyanophenoxy substitution.
Phenylboronic acid: Lacks both the cyanophenoxy and methyl groups.
Crisaborole: Contains a boron atom and is used as a topical anti-inflammatory agent.
Uniqueness
4-(4-Cyanophenoxy)-2-methylphenylboronic acid is unique due to the presence of both the cyanophenoxy and methyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H12BNO3 |
|---|---|
分子量 |
253.06 g/mol |
IUPAC 名称 |
[4-(4-cyanophenoxy)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C14H12BNO3/c1-10-8-13(6-7-14(10)15(17)18)19-12-4-2-11(9-16)3-5-12/h2-8,17-18H,1H3 |
InChI 键 |
ZVRUWHKEIJYTPW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[1-(4-tert-Butylphenyl)ethenyl]morpholine](/img/structure/B13978040.png)
![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)

![6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B13978055.png)
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)




![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)


